molecular formula C14H21N3O2 B2381729 methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate CAS No. 1210817-49-4

methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate

Cat. No.: B2381729
CAS No.: 1210817-49-4
M. Wt: 263.341
InChI Key: UZDMEBIUPHTZKC-UHFFFAOYSA-N
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Description

methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate is a chemical compound with the molecular formula C14H21N3O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate typically involves the reaction of 2-(4-phenylpiperazin-1-yl)ethanamine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, ensuring that the reaction conditions are optimized for large-scale production. This would include considerations for the efficient use of reagents, solvent recovery, and waste management.

Chemical Reactions Analysis

Types of Reactions

methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Corresponding amines.

    Substitution: Substituted carbamates or ureas.

Scientific Research Applications

methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring, studied for its acetylcholinesterase inhibitory activity.

    N-Methyl-2-(4-phenyl-1-piperazinyl)ethanamine: A related compound with similar structural features.

Properties

IUPAC Name

methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-19-14(18)15-7-8-16-9-11-17(12-10-16)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDMEBIUPHTZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCN1CCN(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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